

Commercial Suppliers of p-Methoxystilbene for Research: A Technical Guide

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Compound of Interest

Compound Name: *P-Methoxystilbene*

Cat. No.: *B073161*

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For researchers, scientists, and drug development professionals investigating the therapeutic potential of stilbenoids, securing a reliable source of high-purity **p-methoxystilbene** is a critical first step. This technical guide provides an in-depth overview of commercial suppliers, quality control methodologies, and key experimental protocols relevant to the research applications of **p-methoxystilbene**.

Commercial Availability and Supplier Comparison

p-Methoxystilbene, also known as trans-4-methoxystilbene, is available from several chemical suppliers catering to the research and development market. The purity, available quantities, and pricing can vary, making a comparative analysis essential for procurement. Below is a summary of offerings from prominent suppliers.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Thermo Scientific Chemicals (Fisher Scientific)	4-Methoxystilbene, 98%	1142-15-0	≥97.5% (GC)[1]	5 g[1]
TCI America	4-Methoxy-trans-stilbene	1694-19-5	≥98.0% (GC)	1 g, 5 g
Fluorochem	4-Methoxystilbene	1142-15-0	95%	1 g, 5 g[2]
Santa Cruz Biotechnology	4-Methoxy-trans-stilbene	1142-15-0	Not specified; refer to Certificate of Analysis[3]	Contact for details
Sigma-Aldrich	TRANS-4-METHOXYSTILBENE	1694-19-5	Not specified; buyer assumes responsibility for confirmation	50 mg

Note: Pricing is subject to change and may vary based on institutional agreements and promotions. Researchers are advised to consult the suppliers' websites for the most current information.

Quality Control and Characterization

Ensuring the identity and purity of **p-methoxystilbene** is paramount for the reproducibility of experimental results. The primary methods for quality control include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful techniques to confirm the chemical structure of **p-methoxystilbene** and to detect impurities.[4] The proton NMR (^1H NMR) spectrum of **p-methoxystilbene** in CDCl_3 typically shows characteristic signals for the aromatic protons, the vinyl protons of the stilbene backbone, and the methoxy group

protons.[5] The carbon NMR (^{13}C NMR) provides information on all the unique carbon atoms in the molecule.[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of **p-methoxystilbene** and for quantifying it in biological matrices.[6] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, around 320 nm.[6]

Synthesis and Purification Protocols

For researchers interested in custom synthesis or further purification, the Wittig reaction is a common and effective method for preparing trans-stilbenes. Purification is typically achieved through recrystallization.

Synthesis of p-Methoxystilbene via Wittig Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

- Benzyltriphenylphosphonium chloride
- p-Anisaldehyde (4-methoxybenzaldehyde)
- Strong base (e.g., sodium hydroxide, potassium tert-butoxide)
- Solvent (e.g., dichloromethane, DMF)

Procedure:

- Ylide Formation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in a suitable solvent.
- Add a strong base to the solution to deprotonate the phosphonium salt and form the phosphorus ylide. The formation of the ylide is often indicated by a color change.
- Wittig Reaction: To the ylide solution, add p-anisaldehyde dropwise with stirring.

- Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, quench the reaction mixture, and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

- Crude **p-methoxystilbene**
- Suitable solvent or solvent pair (e.g., ethanol, methanol, or a mixture like ethanol/water)

Procedure:

- Dissolve the crude **p-methoxystilbene** in the minimum amount of hot solvent.^[7]
- If insoluble impurities are present, perform a hot gravity filtration to remove them.^[7]
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.^[8]
- To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.^[8]
- Dry the crystals to remove any residual solvent. The purity can then be assessed by melting point determination and the analytical methods described above.

Experimental Protocols for Biological Research

p-Methoxystilbene and other methoxylated stilbenes have been shown to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways. Below are representative protocols for investigating these effects in a cell-based model.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentrations of **p-methoxystilbene**, ensuring that observed effects in subsequent assays are not due to cell death.

Materials:

- RAW 264.7 murine macrophage cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **p-Methoxystilbene** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.[9]
- Treat the cells with various concentrations of **p-methoxystilbene** (e.g., 1-100 μ M) for 24 hours. Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for 4 hours.[9]
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 492 nm using a microplate reader.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of **p-methoxystilbene** to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 cells
- Complete culture medium
- **p-Methoxystilbene** stock solution
- LPS from E. coli
- Griess reagent

Procedure:

- Seed cells in a 48-well plate at a density of 7×10^4 cells/well and incubate overnight.[9]
- Pre-treat the cells with non-toxic concentrations of **p-methoxystilbene** for 1 hour.
- Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[9]
- Collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant (as a measure of NO production) using the Griess reagent, measuring absorbance at 550 nm.[10]

Western Blot for NF-κB Pathway Activation

This protocol allows for the analysis of key proteins in the NF-κB signaling pathway to determine the mechanism of action of **p-methoxystilbene**.

Materials:

- RAW 264.7 cells
- Complete culture medium

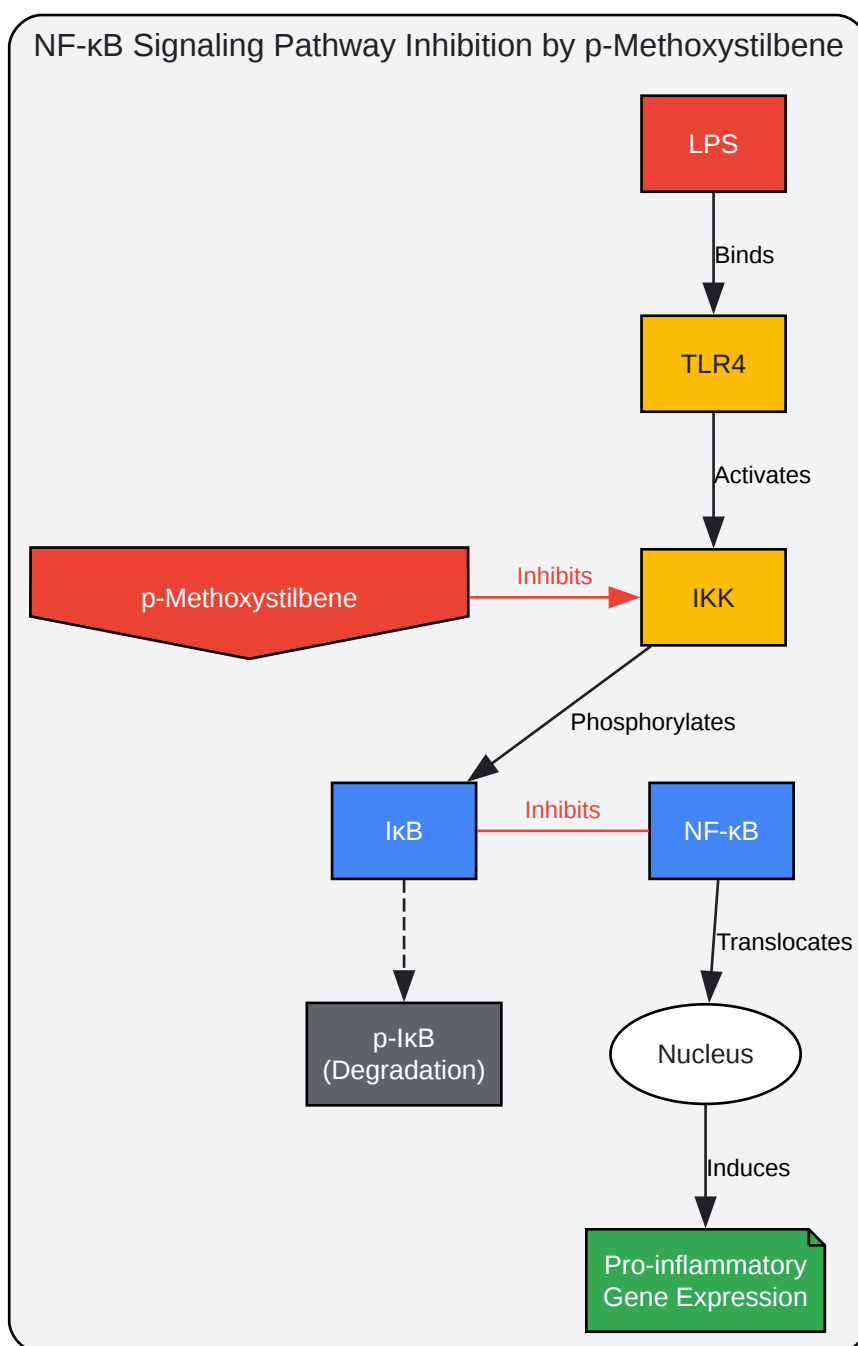
- **p-Methoxystilbene** stock solution
- LPS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-IkB α , anti-IkB α , anti-phospho-NF- κ B p65, anti-NF- κ B p65)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

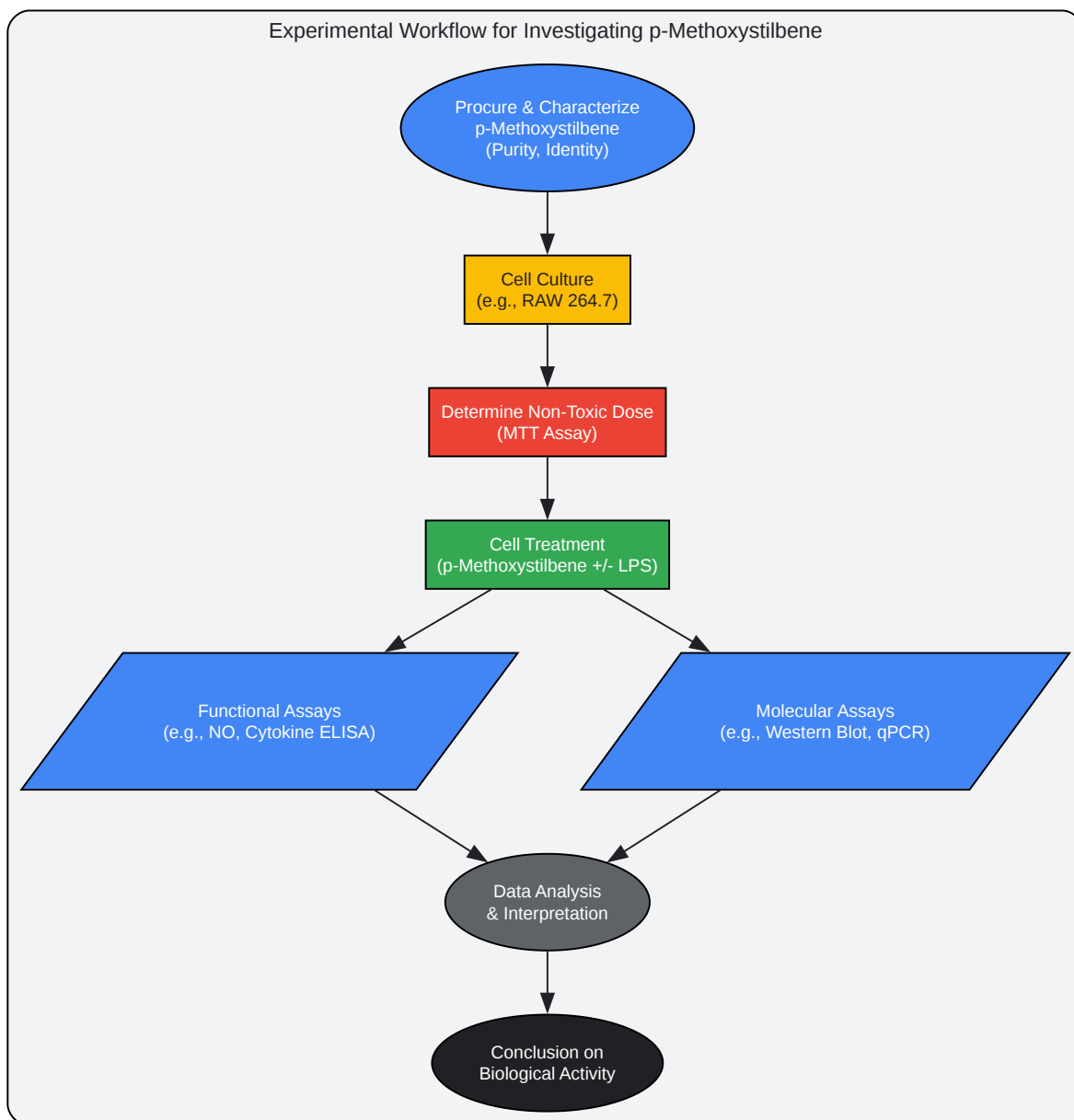
Procedure:

- Seed cells in a 6-well plate and grow to confluency.
- Pre-treat with **p-methoxystilbene** for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by methoxy stilbenes and a general experimental workflow for their investigation.





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